molecular formula C9H10N2O B2762610 4-[(2-Hydroxyethyl)amino]benzonitrile CAS No. 98952-77-3

4-[(2-Hydroxyethyl)amino]benzonitrile

Cat. No.: B2762610
CAS No.: 98952-77-3
M. Wt: 162.192
InChI Key: MWBQMSRVSRVKKX-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)amino]benzonitrile is an organic compound with the molecular formula C9H10N2O. It is characterized by the presence of a benzonitrile group substituted with a 2-hydroxyethylamino group at the para position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-[(2-Hydroxyethyl)amino]benzonitrile involves the reaction of 4-chlorobenzonitrile with ethanolamine. The reaction typically occurs under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds as follows:

4-chlorobenzonitrile+ethanolamineThis compound+HCl\text{4-chlorobenzonitrile} + \text{ethanolamine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzonitrile+ethanolamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyethyl)amino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Formation of 4-[(2-oxoethyl)amino]benzonitrile.

    Reduction: Formation of 4-[(2-hydroxyethyl)amino]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Hydroxyethyl)amino]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)amino]benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and amino groups can form hydrogen bonds with target molecules, influencing their function. The nitrile group can also participate in various chemical transformations, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.

    4-(2-Hydroxyethyl)benzonitrile: Lacks the amino group, affecting its ability to participate in nucleophilic substitution reactions.

Uniqueness

4-[(2-Hydroxyethyl)amino]benzonitrile is unique due to the presence of both the hydroxyethyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(2-hydroxyethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-8-1-3-9(4-2-8)11-5-6-12/h1-4,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBQMSRVSRVKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

According to a similar manner to that in Reference Example 3, the title compound was synthesized from 4-fluorobenzonitrile and ethanolamine.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 4-fluorobenzonitrile (6.06 g), 2-aminoethanol (3.71 g), potassium carbonate (8.29 g) and dimethyl sulfoxide (50 mL) was stirred at 100° C. overnight. Water (200 mL) was added to the reaction mixture and the mixture was extracted with ethyl acetate (200 mL×4). The ethyl acetate layer was washed with saturated brine (100 mL), dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluted with ethyl acetate:hexane=30:70, then 50:50, then 80:20, then ethyl acetate) to give 4-[(2-hydroxyethyl)amino]benzonitrile (5.89 g) as a yellow solid.
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